BI-4924
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Overview
Description
This compound is a highly potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme that catalyzes the first step of de novo serine biosynthesis downstream of glycolysis . This compound has shown high selectivity against most other dehydrogenase targets and exhibits excellent microsomal and hepatocytic stability .
Preparation Methods
The synthetic routes and reaction conditions for BI-4924 are proprietary and not publicly disclosed in detail. it is known that this compound is available for research purposes and can be synthesized through custom synthesis services . The compound is also available as a cell-permeable ester prodrug, BI-4916, which shows better permeability and leads to intracellular enrichment of this compound .
Chemical Reactions Analysis
BI-4924 primarily acts as an inhibitor and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal conditions. It is designed to bind selectively to PHGDH and disrupt its activity . The compound’s stability in various biological matrices, including microsomes and hepatocytes, indicates that it does not readily undergo metabolic transformations .
Scientific Research Applications
BI-4924 has several scientific research applications, particularly in the fields of cancer research and metabolic studies. It is used to study the role of PHGDH in serine biosynthesis and its implications in cancer . PHGDH is amplified or overexpressed in a subset of tumors, most frequently melanoma and triple-negative breast cancers . This compound helps in understanding the dependency of these cancer cells on PHGDH activity and their resistance to serine starvation . Additionally, this compound is used in vitro to investigate the effects of PHGDH inhibition on cellular metabolism and proliferation .
Mechanism of Action
This compound exerts its effects by selectively inhibiting PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway . PHGDH converts 3-phosphoglycerate to 3-phosphohydroxypyruvate in a NAD-dependent manner . By inhibiting PHGDH, this compound disrupts the serine biosynthesis pathway, leading to reduced serine production and affecting cellular metabolism . This inhibition is particularly significant in cancer cells that rely on elevated serine synthesis for growth and survival .
Comparison with Similar Compounds
This compound is unique in its high selectivity and potency as a PHGDH inhibitor . Other similar compounds include BI-4916, the cell-permeable ester prodrug of this compound, and BI-5583, which serves as a negative control . Additionally, other PHGDH inhibitors described in the literature include CBR-5884, NCT-503, PKUMDL-WQ-2101, ixocarpalactone A, α-ketothioamide derivatives, disulfiram, azacoccone E, and indole amides . This compound stands out due to its excellent stability and high selectivity against most other dehydrogenase targets .
Properties
CAS No. |
2244452-09-1 |
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Molecular Formula |
C21H20Cl2N2O6S |
Molecular Weight |
499.359 |
IUPAC Name |
2-{4-[(1S)-1-[(4,5-Dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetic acid |
InChI |
InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1 |
InChI Key |
CJEJFFCPVBZSIE-OAHLLOKOSA-N |
SMILES |
O=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-4924; BI 4924; BI4924; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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